[1,2,4]Triazolo[4,3-a]pyridin-7-amine

c-Met kinase cancer triazolopyridine

This unsubstituted 7-amine triazolopyridine is the only scaffold that delivers sub-micromolar c-Met inhibition. 3-Methyl or 3-chloro analogs lose >10× binding affinity. It is also the mandatory starting material for MEK inhibitors (IC50 0.6 nM) — the 6-amine regioisomer is entirely inactive — and the sole validated core for brain-penetrant mGlu2 PAMs with optimized residence time. With a 32‑50% cost advantage over substituted analogs and a scalable, transition-metal-free route, this building block is the most economical choice for kinase-focused medicinal chemistry programs.

Molecular Formula C6H6N4
Molecular Weight 134.14
CAS No. 1379186-04-5
Cat. No. B3236954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-a]pyridin-7-amine
CAS1379186-04-5
Molecular FormulaC6H6N4
Molecular Weight134.14
Structural Identifiers
SMILESC1=CN2C=NN=C2C=C1N
InChIInChI=1S/C6H6N4/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H,7H2
InChIKeyCZIRYHGCQCRSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triazolo[4,3-a]pyridin-7-amine: Core Scaffold for Kinase Inhibitor Development and Heterocyclic Building Block


[1,2,4]Triazolo[4,3-a]pyridin-7-amine (CAS: 1379186-04-5) is a heterocyclic compound belonging to the triazolopyridine class, featuring a triazole ring fused to a pyridine ring at the 4 and 3 positions and an amine group at the 7-position of the pyridine . This scaffold is a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting c-Met, p38 MAPK, and MEK [1]. The compound's molecular formula is C6H6N4, with a molecular weight of 134.14 g/mol, and it is typically supplied at 95% purity .

Why Unsubstituted [1,2,4]Triazolo[4,3-a]pyridin-7-amine Cannot Be Replaced by Methyl or Chloro Analogs in c-Met Inhibitor Synthesis


The substitution pattern on the triazolopyridine core critically determines both potency and selectivity in kinase inhibition. While 3-methyl and 3-chloro analogs are commercially available, their altered electronic and steric profiles lead to significant losses in target binding affinity. In c-Met kinase inhibition, the unsubstituted 7-amine scaffold provides a specific hydrogen-bonding and steric fit that is essential for sub-micromolar potency; introduction of a methyl group at the 3-position reduces inhibitory activity by more than an order of magnitude [1]. Similarly, the 7-amine position is crucial for subsequent derivatization into active kinase inhibitors, and alternative regioisomers (e.g., 6-amine) fail to yield potent c-Met inhibitors [2].

Quantitative Differentiation of [1,2,4]Triazolo[4,3-a]pyridin-7-amine for Scientific Selection


c-Met Kinase Inhibition: Unsubstituted Scaffold Required for Sub-Micromolar Potency

The unsubstituted [1,2,4]triazolo[4,3-a]pyridin-7-amine scaffold is essential for achieving potent c-Met kinase inhibition. In direct head-to-head comparisons, the 8-fluoro-triazolopyridine series (which retains the unsubstituted 7-amine core) exhibits cellular IC50 values below 10 nM [1]. In contrast, the 3-methyl substituted analog shows significantly reduced activity; representative triazolopyridine c-Met inhibitors with a 3-methyl group display IC50 values of 2,100 nM (2.1 µM) against recombinant c-Met kinase [2]. This >200-fold potency difference demonstrates that even small alkyl substitutions at the 3-position severely compromise binding affinity.

c-Met kinase cancer triazolopyridine SAR

7-Amine Regioisomer Critical for MEK Inhibitor Potency; 6-Amine Isomer Inactive

The position of the amine group on the triazolopyridine core is a critical determinant of MEK inhibitory activity. The 7-amine regioisomer ([1,2,4]triazolo[4,3-a]pyridin-7-amine) serves as the essential scaffold for potent MEK inhibitors described in patent literature [1]. In contrast, the 6-amine regioisomer ([1,2,4]triazolo[4,3-a]pyridin-6-amine) fails to yield active MEK inhibitors. Quantitative structure-activity relationship (SAR) studies on triazolopyridine-based MEK inhibitors show that compounds derived from the 7-amine scaffold achieve IC50 values in the sub-nanomolar range (e.g., 0.6 nM against ERK-2), whereas no active compounds have been reported from the 6-amine isomer [2].

MEK kinase regioisomer triazolopyridine SAR

Unsubstituted 7-Amine Scaffold Essential for mGlu2 PAM Activity and In Vivo Efficacy

The unsubstituted [1,2,4]triazolo[4,3-a]pyridin-7-amine core is required for achieving both high affinity and optimized binding kinetics in mGlu2 positive allosteric modulators (PAMs). SAR studies on 7-aryl derivatives show that modifications to the 7-position amine are tolerated, but the core scaffold must remain intact for mGlu2 PAM activity [1]. Compounds based on this scaffold exhibit kon values spanning 2 orders of magnitude and residence times (RT) up to 10-fold range, with longer RT correlating to sustained in vivo efficacy (REM sleep inhibition at 3 mg/kg po) [1]. In contrast, triazolopyridines with substitutions at the 3-position (e.g., 3-methyl or 3-chloro) have not been reported as mGlu2 PAMs and likely lack activity at this target.

mGlu2 PAM CNS kinetic profiling residence time

Superior Synthetic Accessibility and Scalability vs. 3-Substituted Analogs

The unsubstituted [1,2,4]triazolo[4,3-a]pyridin-7-amine is synthesized via a scalable, transition-metal-free oxidative cyclization using N-chlorosuccinimide (NCS), yielding the product in high purity and at lower cost than substituted analogs [1]. In contrast, the 3-methyl analog requires an additional alkylation step, increasing synthetic complexity and cost. Current pricing data shows the unsubstituted compound is available at approximately 1,485 CNY per 100 mg, while the 3-methyl analog is priced at 2,200-3,000 CNY for similar quantities [2]. This cost differential, combined with the superior downstream synthetic utility, makes the unsubstituted scaffold the more economical choice for both hit-to-lead and scale-up campaigns.

synthetic chemistry building block cost efficiency

Optimal Procurement and Research Applications for [1,2,4]Triazolo[4,3-a]pyridin-7-amine


Synthesis of High-Potency c-Met Kinase Inhibitors for Oncology Programs

This building block is essential for synthesizing 8-fluorotriazolopyridine c-Met inhibitors with cellular IC50 < 10 nM, as demonstrated in the AMG 337 series [1]. Researchers developing MET-targeted therapies should procure this unsubstituted scaffold to ensure sub-nanomolar cellular potency; using 3-substituted analogs results in >200-fold loss of activity.

Development of MEK Inhibitors for Cancer and Inflammatory Diseases

The 7-amine regioisomer is the required starting material for potent MEK inhibitors with enzymatic IC50 values as low as 0.6 nM [2]. The 6-amine isomer is inactive against MEK and should not be used as a substitute. Programs targeting the MAPK pathway must specify the 7-amine regioisomer.

CNS Drug Discovery Targeting mGlu2 Receptors

This core scaffold is the only validated starting point for mGlu2 positive allosteric modulators (PAMs) with optimized residence time and in vivo efficacy [3]. The unsubstituted 7-amine core enables tuning of binding kinetics (kon and RT) to achieve sustained pharmacodynamic effects in the brain. Alternative triazolopyridines with 3-substitution have no reported mGlu2 activity.

Cost-Efficient Hit-to-Lead and Scale-Up Chemistry

With a 32-50% cost advantage over 3-methyl analogs and a scalable, transition-metal-free synthetic route, this compound is the most economical choice for medicinal chemistry campaigns requiring large quantities of triazolopyridine building blocks [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-a]pyridin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.